N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its potential reactions with other compounds and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves detailing properties like the compound’s melting and boiling points, solubility, stability, and spectral properties .Scientific Research Applications
Antitumor and Anticancer Applications
The compound, due to its structure, may be related to the synthesis and biological activities of benzothiazole derivatives, which have been recognized for their antitumor and anticancer properties. For instance, imidazole derivatives, closely related to benzothiazoles, have demonstrated considerable promise in antitumor activity, with some compounds advancing to preclinical testing stages (Iradyan et al., 2009). Similarly, benzothiazole and its derivatives have been extensively investigated for their therapeutic potential, including anticancer properties (Sumit et al., 2020). Moreover, specific benzothiazole compounds have shown promise in treating malignant diseases, as highlighted in a chapter on African medicinal spices and vegetables (Kuete et al., 2017).
Applications in CNS Drug Synthesis
Compounds with benzothiazole structures have been identified as potential leads in synthesizing drugs targeting the Central Nervous System (CNS). A review highlighted the potential of functional chemical groups, including benzothiazole, to serve as lead molecules in the synthesis of CNS-active compounds (Saganuwan, 2017).
Importance in Medicinal Chemistry
The compound’s structural features are indicative of its potential importance in medicinal chemistry, given the broad spectrum of biological activities associated with benzothiazole derivatives. Reviews on the synthetic methodologies and biological applications of various benzothiazole derivatives have underscored their significance in medicinal chemistry, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022; Mendieta-Wejebe et al., 2022).
Antioxidant and Anti-inflammatory Applications
The compound's structural similarity to benzofused thiazole derivatives suggests potential applications as antioxidant and anti-inflammatory agents. Research focused on benzofused thiazole derivatives demonstrated notable in vitro antioxidant and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Raut et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Gram-positive pathogens , including multidrug-resistant strains . It has shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium .
Mode of Action
This action serves as a protective mechanism for cells .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the function of the targeted pathogens. For instance, it may interfere with the synthesis of essential proteins or disrupt cellular processes, leading to the death of the pathogen .
Pharmacokinetics
Its effectiveness against various pathogens suggests it has sufficient bioavailability to reach its targets .
Result of Action
The result of the compound’s action is the inhibition of growth or killing of the targeted pathogens, thereby helping to combat infections caused by these organisms .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not fully understood yet. It is known that benzothiazole derivatives, which this compound is a part of, have shown promising results in inhibiting the growth of M. tuberculosis . This suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have antimicrobial properties, particularly against M. tuberculosis . This implies that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-3-4-13(2)16(7-12)23-19(25)9-15-10-29-21(22-15)24-20(26)14-5-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOJEYOOUFXCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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